Benzothiazoline, 2-isopropylidene-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazoline, 2-isopropylidene-3-methyl- (BIT) is a synthetic compound that has gained significant attention in scientific research. BIT is a heterocyclic organic compound with a molecular formula of C11H13NS. It is a yellowish crystalline solid that is soluble in organic solvents.
Wirkmechanismus
Benzothiazoline, 2-isopropylidene-3-methyl-'s mechanism of action is not well understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Benzothiazoline, 2-isopropylidene-3-methyl- has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. It has also been shown to enhance the immune system and reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzothiazoline, 2-isopropylidene-3-methyl- has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for Benzothiazoline, 2-isopropylidene-3-methyl- research, including exploring its potential as a drug candidate for various diseases, developing more efficient synthesis methods, and investigating its potential use in nanotechnology and materials science.
In conclusion, Benzothiazoline, 2-isopropylidene-3-methyl- (Benzothiazoline, 2-isopropylidene-3-methyl-) is a promising compound for scientific research, with potential applications in various fields. Its unique chemical structure and biological activity make it an exciting candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
Benzothiazoline, 2-isopropylidene-3-methyl- is synthesized through a multi-step process, starting with the reaction of 2-mercaptobenzothiazole with acetone. The resulting product is then treated with acetic anhydride and sulfuric acid to yield Benzothiazoline, 2-isopropylidene-3-methyl-. This process is efficient and yields high purity Benzothiazoline, 2-isopropylidene-3-methyl-, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Benzothiazoline, 2-isopropylidene-3-methyl- has shown potential in various scientific research applications, including as an antioxidant, antimicrobial, and anticancer agent. Its unique chemical structure allows it to interact with various biological molecules, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
143268-64-8 |
---|---|
Molekularformel |
C11H13NS |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-ylidene-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)11-12(3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
InChI-Schlüssel |
JWIINRRTBOURGR-UHFFFAOYSA-N |
SMILES |
CC(=C1N(C2=CC=CC=C2S1)C)C |
Kanonische SMILES |
CC(=C1N(C2=CC=CC=C2S1)C)C |
Andere CAS-Nummern |
143268-64-8 |
Synonyme |
Benzothiazoline, 2-isopropylidene-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.